

electronic structure of the fulminate ion

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An In-depth Technical Guide to the Electronic Structure of the Fulminate Ion (CNO⁻)

Introduction

The fulminate ion, CNO⁻, is a pseudohalide anion isoelectronic with species like cyanate (OCN⁻) and azide (N₃⁻).^[1] Composed of one carbon, one nitrogen, and one oxygen atom, it possesses a total of 16 valence electrons.^{[2][3][4][5]} Unlike its stable isomer, the cyanate ion, the fulminate ion is notoriously unstable and its salts are highly sensitive, friction-sensitive explosives.^{[3][4][6]} Mercury(II) fulminate, for instance, has historically been a primary component in detonators.^[3] This guide provides a comprehensive examination of the electronic structure of the fulminate ion, exploring its bonding, geometry, and the theoretical and experimental basis for its inherent instability, aimed at researchers in chemistry and materials science.

Lewis Structures and Resonance Theory

The arrangement of atoms in the fulminate ion is C-N-O, in contrast to the more stable O-C-N arrangement of the cyanate ion. The 16 valence electrons can be arranged in several resonance structures to satisfy the octet rule for each atom. The most significant contributing resonance structures are depicted below. Formal charges are crucial for evaluating the relative stability of these structures. The most plausible structures are those that minimize formal charges and place negative charges on more electronegative atoms. However, all resonance forms for CNO⁻ exhibit a significant separation of formal charge, which contributes to the ion's high reactivity and instability.

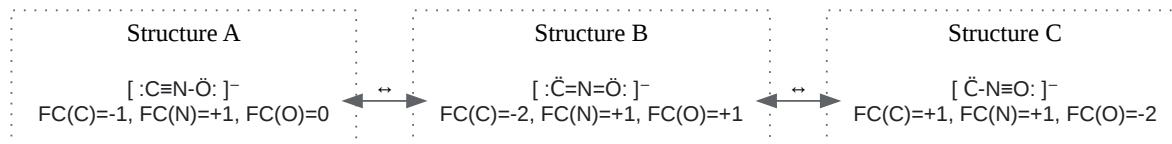
The three primary resonance structures are:

- Structure A: A triple bond between carbon and nitrogen, and a single bond between nitrogen and oxygen.
- Structure B: Two double bonds, one between carbon and nitrogen, and one between nitrogen and oxygen.
- Structure C: A single bond between carbon and nitrogen, and a triple bond between nitrogen and oxygen.

The formal charges for each atom in these structures are calculated as follows: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (1/2 * Bonding Electrons)

Structure	Atom	Formal Charge
A: [:C≡N-Ö:] ⁻	C	-1
N		+1
O		0
B: [:C=N=Ö:] ⁻	C	-2
N		+1
O		+1
C: [C-N≡O:] ⁻	C	+1
N		+1
O		-2

While Structure A is often cited as the most significant contributor because it has a zero formal charge on one of the terminal atoms, the presence of a positive formal charge on the electronegative nitrogen atom and a negative formal charge on the less electronegative carbon atom is unfavorable. This distribution is a key reason for the fulminate ion's instability compared to the cyanate ion, where the most stable resonance structure places a negative charge on the most electronegative atom (oxygen).[\[4\]](#)[\[6\]](#)

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Caption: Resonance structures of the fulminate ion with formal charges.

Molecular Geometry and Hybridization

Experimental and theoretical studies confirm that the fulminate ion has a linear molecular geometry.^[2] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central nitrogen atom is bonded to two other atoms and has no lone pairs in the dominant resonance structure (Structure A), resulting in a linear arrangement with a bond angle of approximately 180°.^[2]

To accommodate this linear geometry, the carbon and central nitrogen atoms are considered to be sp hybridized.^[2]

- The carbon atom forms one σ -bond and two π -bonds with nitrogen.
- The nitrogen atom forms two σ -bonds (one with carbon, one with oxygen) and two π -bonds (with carbon).
- The terminal oxygen atom's bonding can be described using its p-orbitals.

This hybridization scheme supports the formation of the triple bond between carbon and nitrogen and the linear structure of the ion.

Quantitative Structural and Spectroscopic Data

The structural parameters of the fulminate ion have been determined through various experimental techniques, particularly X-ray diffraction on its salts, and supported by computational studies.

Parameter	Experimental Value (in Mercury Fulminate, $\text{Hg}(\text{CNO})_2$)	Calculated/General Value	Source
C≡N Bond Length	1.143 Å	~1.17 Å (0.117 nm)	[2][7]
N-O Bond Length	1.248 Å	~1.42 Å (0.142 nm)	[2][7]
Hg-C≡N Bond Angle	169.1°	~180°	[2][7]
C≡N-O Bond Angle	179.7°	~180°	[7]

The significant deviation from a perfect 180° angle in the solid state of mercury fulminate is due to intermolecular interactions within the crystal lattice.[7] Infrared spectroscopy has also been a key tool in probing the bonding within the ion, with characteristic stretching frequencies providing insight into the bond strengths.[1][8]

Experimental and Computational Methodologies

The understanding of the fulminate ion's electronic structure is built upon a combination of experimental observation and computational modeling.

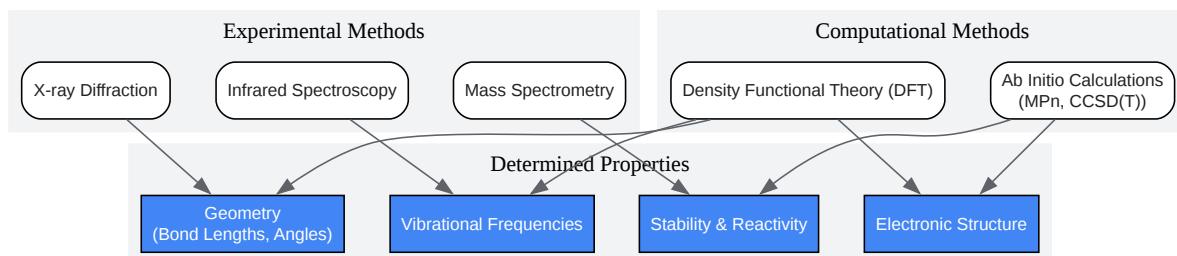
Experimental Protocols

- **X-ray Diffraction:** Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles in the solid state. For a typical experiment, a suitable single crystal of a fulminate salt (e.g., AgCNO or $\text{Hg}(\text{CNO})_2$) is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected. The data is processed to solve the crystal structure and refine the atomic positions.[7][8]
- **Infrared (IR) Spectroscopy:** Solid-state IR spectroscopy is used to measure the vibrational frequencies of the C-N and N-O bonds.[1] A sample of the fulminate salt is typically mixed with KBr and pressed into a pellet, or studied as a thin film. The sample is placed in an IR spectrometer, and the absorption of infrared radiation is measured as a function of frequency, revealing the characteristic stretching and bending modes of the ion.

- Gas-Phase Studies (Mass Spectrometry): The intrinsic properties of the isolated fulminate anion have been studied using mass spectrometry. The anion can be generated in the gas phase through reactions like the deprotonation of nitromethane.[9][10] Techniques such as collision-induced dissociation (CID) can then be used to probe its stability and fragmentation pathways.[9]

Computational Protocols

- Density Functional Theory (DFT): DFT is a widely used computational method to predict the geometric and electronic properties of molecules.[11][12] A typical protocol involves selecting a functional (e.g., PBE, B3LYP) and a basis set. The geometry of the ion is then optimized to find the lowest energy structure. From this, properties like bond lengths, vibrational frequencies, and electronic band structure (for solids) can be calculated.[11][13]
- Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory provide highly accurate results, especially for calculating reaction energies.[9] These methods were used to study the rearrangement of the CNO⁻ ion to the more stable OCN⁻ isomer, mapping the potential energy surface and identifying transition states and intermediates.[9]



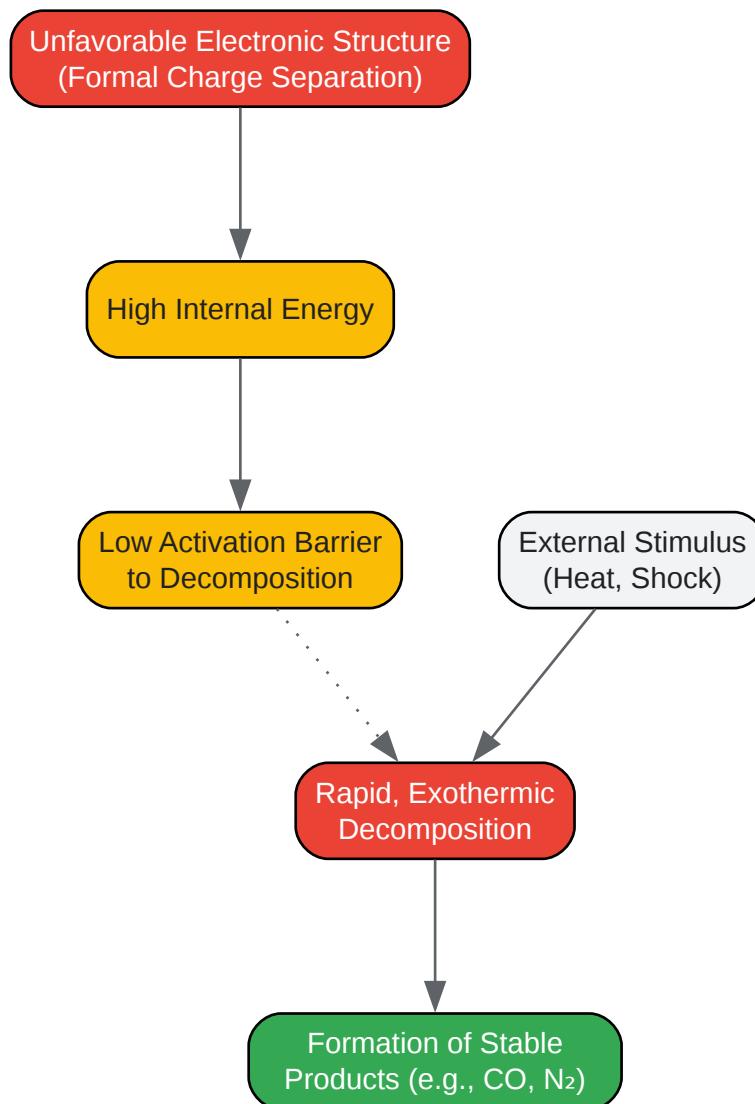
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Caption: Workflow for determining the properties of the fulminate ion.

Relationship Between Electronic Structure and Instability

The explosive nature of fulminates is a direct consequence of their electronic structure. The unfavorable formal charge distribution makes the ion a high-energy species relative to potential decomposition products. The rearrangement to the much more stable cyanate isomer is highly exothermic (calculated to be around 275 kJ/mol).^[9]

The decomposition of fulminates is often initiated by an external stimulus (heat, shock, friction), which provides the activation energy to overcome the kinetic barrier to decomposition. Computational studies on sodium fulminate suggest that the initiating reaction step is the formation of a fulminate dimer via a carbon-carbon bond, followed by rapid polymerization and decomposition.



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Caption: Logical relationship between electronic structure and instability.

Conclusion

The electronic structure of the fulminate ion is characterized by a linear C-N-O framework, sp hybridization, and a complex resonance picture dominated by unfavorable formal charge separation. This inherent electronic configuration renders the ion thermodynamically unstable and kinetically reactive, explaining the explosive properties of its corresponding salts. A synergistic approach combining advanced spectroscopic and diffraction experiments with high-level computational chemistry has been essential in elucidating the nuanced details of its

bonding and behavior. This understanding is critical not only for fundamental chemistry but also for the safe handling and development of energetic materials.

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